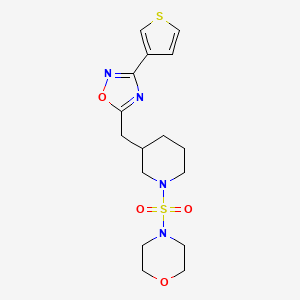

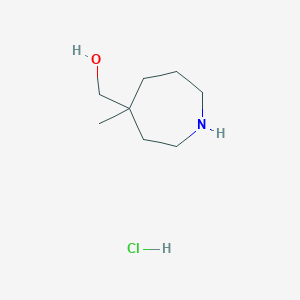

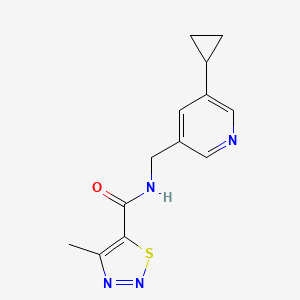

![molecular formula C16H15N3O4S B2940055 N-(2,5-dimethoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-76-1](/img/structure/B2940055.png)

N-(2,5-dimethoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis pathway for this compound involves several steps. The first step is the condensation of 2,5-dimethoxyaniline with diphenylmethyl isothiocyanate to form an intermediate. This intermediate is then reacted with ethyl acetoacetate to form the thiazolopyrimidine ring system. The final step involves the introduction of a carboxamide group at the 6-position of the thiazolopyrimidine ring system using a coupling reagent such as EDCI or DCC.Molecular Structure Analysis

The compound belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines . These are compounds containing the pyrido[2,3-d]pyrimidine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The reactions involve condensation, reaction with ethyl acetoacetate, and the introduction of a carboxamide group.Physical And Chemical Properties Analysis

The compound has a molecular weight of 425.4 g/mol. Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved resources.科学的研究の応用

Synthesis and Pharmaceutical Applications

Research indicates that derivatives of thiazolopyrimidine, including compounds similar to N-(2,5-dimethoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, have been synthesized and evaluated for various pharmaceutical applications. For instance:

Anti-Inflammatory and Analgesic Agents : A study focused on the synthesis of novel heterocyclic compounds including thiazolopyrimidines, showing their potential as anti-inflammatory and analgesic agents. These compounds were found to inhibit cyclooxygenase-1 and cyclooxygenase-2, with some displaying significant inhibition and comparable activity to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Antimicrobial Activity : Several studies have synthesized thiazolopyrimidine derivatives and evaluated their antimicrobial properties. Some compounds exhibited significant inhibition of bacterial and fungal growth, comparable to standard antimicrobial drugs (Kolisnyk et al., 2015).

Anticancer Agents : Thiazolopyrimidine derivatives have also been explored for their potential as anticancer agents. Specific compounds within this category demonstrated cytotoxic activities against certain cancer cell lines, indicating their potential in cancer treatment (Rahmouni et al., 2016).

Molecular and Structural Analysis

Research has also delved into the structural aspects of thiazolopyrimidine compounds, providing insights into their conformational features and molecular interactions:

Supramolecular Aggregation and Conformational Features : Studies have shown that structural modifications in thiazolopyrimidines lead to significant changes in their supramolecular aggregation. These insights are crucial for understanding the molecular behavior of these compounds and their potential applications (Nagarajaiah & Begum, 2014).

Synthesis and Characterization : Various research efforts have focused on the synthesis and characterization of novel thiazolopyrimidine derivatives, evaluating their antioxidant and cytotoxic activities. These studies provide a foundation for the potential medicinal use of these compounds (Khalilpour et al., 2019).

将来の方向性

作用機序

Target of Action

It is known that derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

Mode of Action

It is known that the structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Biochemical Pathways

It is known that thiazolopyrimidine derivatives have been reported to possess a broad spectrum of pharmacological activity, including anticancer, antibacterial, and anti-inflammatory activities .

Result of Action

It is known that thiazolopyrimidine derivatives have demonstrated high antitumor, antibacterial, and anti-inflammatory activities .

特性

IUPAC Name |

N-(2,5-dimethoxyphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c1-9-8-24-16-17-7-11(15(21)19(9)16)14(20)18-12-6-10(22-2)4-5-13(12)23-3/h4-8H,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXGDCACVACMTCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=C(C=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

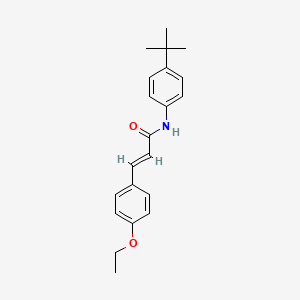

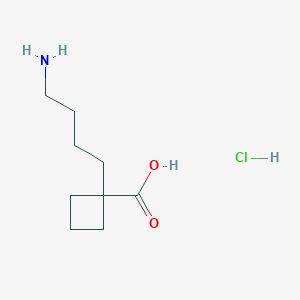

![3-[2-(4-chlorophenoxy)phenyl]propanoic Acid](/img/structure/B2939973.png)

amine](/img/structure/B2939974.png)

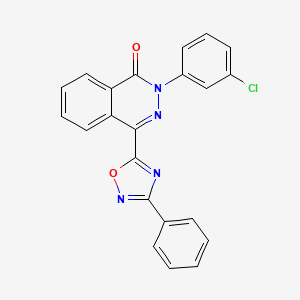

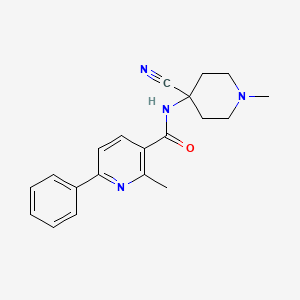

![N-(2-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2939986.png)

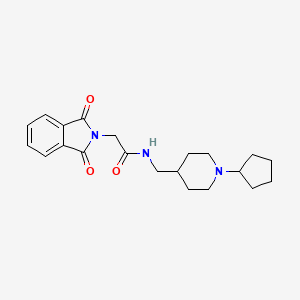

![tert-butyl 3-[(3,4-difluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B2939987.png)

![2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline](/img/structure/B2939990.png)